![molecular formula C20H20FN3O4S B2604449 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 921555-57-9](/img/structure/B2604449.png)
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide
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Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.46. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibitor Development
A study by Hashimoto et al. (2002) explored the synthesis and evaluation of benzenesulfonamide derivatives, including 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, as selective cyclooxygenase-2 (COX-2) inhibitors. This research is significant in the development of potential treatments for rheumatoid arthritis, osteoarthritis, and acute pain, as COX-2 inhibitors can reduce inflammation and pain without affecting COX-1, which protects the stomach lining (Hashimoto et al., 2002).
Chemical Synthesis and Oxidation Reactions
Yi et al. (2020) discussed the use of N-fluorobenzenesulfonimide in chemical synthesis, specifically in the N-demethylation of N-methyl amides, with the assistance of a copper catalyst. This process demonstrates the role of similar benzenesulfonamide compounds in facilitating complex chemical reactions (Yi et al., 2020).
Anticancer Potential
Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, and evaluated their anticancer effects on various cancer cell lines. They found these compounds to be highly effective against human gastric and colorectal adenocarcinoma, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Tsai et al., 2016).
Tubulin Interaction and Antimitotic Properties
Banerjee et al. (2005) examined the interaction of several sulfonamide drugs, including N-(3-fluoro-4-methoxyphenyl)pentafluorobenzenesulfonamide, with tubulin. These compounds inhibited tubulin polymerization and could be potential candidates for antimitotic therapies, a vital aspect of cancer treatment (Banerjee et al., 2005).
Antiviral Drug Discovery
De Clercq (2009) reviewed various compounds, including cyclotriazadisulfonamide, in antiviral drug discovery. This highlights the potential application of benzenesulfonamide derivatives in developing treatments for viral infections (De Clercq, 2009).
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-28-16-9-7-15(8-10-16)18-11-12-20(25)24(23-18)14-13-22-29(26,27)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCHXTVNNOERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide |
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